molecular formula C8H5Cl2NO B2824299 2-(2,5-Dichlorophenoxy)acetonitrile CAS No. 343867-70-9

2-(2,5-Dichlorophenoxy)acetonitrile

Cat. No.: B2824299
CAS No.: 343867-70-9
M. Wt: 202.03
InChI Key: KAVDBXFGOAPKHB-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenoxy)acetonitrile: is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. It is characterized by the presence of two chlorine atoms and a phenoxy group attached to an acetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenoxy)acetonitrile typically involves the reaction of 2,5-dichlorophenol with chloroacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dichlorophenoxy)acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phenoxyacetonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2-(2,5-Dichlorophenoxy)acetonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: Its structural features make it a candidate for the synthesis of bioactive molecules.

Industry: In industrial research, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and versatility make it valuable for various industrial processes.

Mechanism of Action

The mechanism by which 2-(2,5-Dichlorophenoxy)acetonitrile exerts its effects involves interactions with molecular targets and pathways. The compound’s phenoxy and nitrile groups allow it to interact with enzymes and receptors, potentially modulating biological activities. Specific pathways and targets may vary depending on the context of its application .

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.

    2,5-Dichlorophenol: A precursor in the synthesis of 2-(2,5-Dichlorophenoxy)acetonitrile with similar chlorine substitution patterns.

Uniqueness: Its structural features differentiate it from other chlorinated phenoxy compounds, making it valuable for specific synthetic and industrial purposes .

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVDBXFGOAPKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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